1-[(Naphthalen-2-yl)sulfanyl]-5-(pentylsulfanyl)anthracene-9,10-dione
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Overview
Description
1-[(Naphthalen-2-yl)sulfanyl]-5-(pentylsulfanyl)anthracene-9,10-dione is an organic compound that belongs to the class of anthracene derivatives. Anthracene derivatives are known for their applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) due to their excellent photophysical properties .
Preparation Methods
The synthesis of 1-[(Naphthalen-2-yl)sulfanyl]-5-(pentylsulfanyl)anthracene-9,10-dione typically involves multi-step organic reactionsCommon reagents used in these reactions include naphthalene derivatives, sulfur-containing compounds, and various catalysts to facilitate the reactions . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using advanced techniques like continuous flow synthesis.
Chemical Reactions Analysis
1-[(Naphthalen-2-yl)sulfanyl]-5-(pentylsulfanyl)anthracene-9,10-dione undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding sulfides.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as halogenation or nitration. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like bromine or nitric acid. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[(Naphthalen-2-yl)sulfanyl]-5-(pentylsulfanyl)anthracene-9,10-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s photophysical properties make it useful in studying biological systems, particularly in fluorescence microscopy.
Medicine: Research is ongoing to explore its potential as a photosensitizer in photodynamic therapy for cancer treatment.
Mechanism of Action
The mechanism by which 1-[(Naphthalen-2-yl)sulfanyl]-5-(pentylsulfanyl)anthracene-9,10-dione exerts its effects is primarily through its photophysical properties. When exposed to light, the compound absorbs photons and reaches an excited state. It then releases energy in the form of light, which is the basis for its use in OLEDs. The molecular targets and pathways involved include the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which play crucial roles in the compound’s electronic transitions .
Comparison with Similar Compounds
1-[(Naphthalen-2-yl)sulfanyl]-5-(pentylsulfanyl)anthracene-9,10-dione can be compared with other anthracene derivatives such as:
9,10-Diphenylanthracene: Known for its blue fluorescence and use in OLEDs.
2-Methyl-9,10-bis(naphthalen-2-yl)anthracene: Another anthracene derivative used in blue OLEDs.
9-(Naphthalen-1-yl)-10-(naphthalen-2-yl)anthracene: Used as a host material in OLEDs. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct photophysical properties and makes it highly efficient in emitting deep-blue light with minimal efficiency roll-off.
Properties
CAS No. |
116239-45-3 |
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Molecular Formula |
C29H24O2S2 |
Molecular Weight |
468.6 g/mol |
IUPAC Name |
1-naphthalen-2-ylsulfanyl-5-pentylsulfanylanthracene-9,10-dione |
InChI |
InChI=1S/C29H24O2S2/c1-2-3-6-17-32-24-13-7-11-22-26(24)28(30)23-12-8-14-25(27(23)29(22)31)33-21-16-15-19-9-4-5-10-20(19)18-21/h4-5,7-16,18H,2-3,6,17H2,1H3 |
InChI Key |
WBIQRAHIXDCDTB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCSC1=CC=CC2=C1C(=O)C3=C(C2=O)C(=CC=C3)SC4=CC5=CC=CC=C5C=C4 |
Origin of Product |
United States |
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